Paramethasone acetate
Overview
Description
Paramethasone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is the acetate ester of paramethasone . Glucocorticoids are a class of steroid hormones characterized by their ability to bind with the cortisol receptor and trigger a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .
Mechanism of Action
Target of Action
Paramethasone acetate is a synthetic glucocorticoid corticosteroid . Its primary target is the glucocorticoid receptor (GR) . Glucocorticoids are a class of steroid hormones characterized by their ability to bind with the cortisol receptor and trigger a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .
Mode of Action
This compound acts by binding to the glucocorticoid receptor, leading to changes in gene transcription . This binding inhibits genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha, the most important of which is IL-2 . This results in reduced cytokine production, limiting T cell proliferation . It also suppresses humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors . This diminishes both B cell clonal expansion and antibody synthesis .
Biochemical Pathways
The action of this compound affects the immune response pathways. By inhibiting the production of various cytokines, it suppresses both cell-mediated and humoral immunity . This leads to a decrease in T cell proliferation and B cell clonal expansion, as well as a reduction in antibody synthesis .
Pharmacokinetics
Glucocorticoids are generally well absorbed when taken orally, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and immune response . By limiting the production of cytokines, it reduces T cell proliferation and B cell clonal expansion . This leads to a decrease in the immune response, which can be beneficial in conditions where the immune system is overactive or needs to be suppressed .
Action Environment
The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors . These can include factors such as diet, lifestyle, co-administration of other medications, and individual genetic variations . .
Biochemical Analysis
Biochemical Properties
Paramethasone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a glucocorticoid, it binds to the glucocorticoid receptor, influencing the transcription of specific genes . This interaction leads to the inhibition of cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha, which are crucial in the inflammatory response . By suppressing these cytokines, this compound limits T cell proliferation and B cell clonal expansion, thereby reducing inflammation and immune response .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In T cells, it reduces cytokine production, limiting their proliferation . In B cells, it decreases the expression of IL-2 and IL-2 receptors, reducing antibody synthesis . Additionally, this compound can inhibit leukocyte infiltration at inflammation sites, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which then translocates to the nucleus and binds to glucocorticoid response elements in the DNA . This binding regulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory genes . This compound also reduces the release of vasoactive kinins and restricts the accumulation of polymorphonuclear leukocytes and macrophages at inflammation sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that this compound maintains its anti-inflammatory and immunosuppressive properties over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to changes in gene expression and cellular metabolism, impacting overall cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and immune response without significant adverse effects . At high doses, this compound can cause toxic effects, including immunosuppression, increased susceptibility to infections, and potential damage to tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is primarily metabolized in the liver and excreted by the kidneys . The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the breakdown of the compound into its metabolites . These metabolites are then excreted through urine and bile . The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and overall efficacy . The distribution of the compound is crucial for its therapeutic effects and potential side effects .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, such as the nucleus, where it can bind to the glucocorticoid receptor and exert its effects . The localization of this compound within cells is critical for its therapeutic efficacy and potential side effects .
Preparation Methods
Paramethasone acetate is synthesized through a series of chemical reactions involving the parent compound, paramethasone. The synthetic route typically involves the acetylation of paramethasone using acetic anhydride in the presence of a base such as pyridine . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Paramethasone acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Paramethasone acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in cell culture studies to investigate the effects of glucocorticoids on cell proliferation, differentiation, and apoptosis.
Medicine: It is used in clinical research to study the pharmacokinetics and pharmacodynamics of glucocorticoids. .
Industry: It is used in the pharmaceutical industry for the production of glucocorticoid medications.
Comparison with Similar Compounds
Paramethasone acetate is similar to other glucocorticoids such as dexamethasone, betamethasone, and hydrocortisone. it has unique properties that make it suitable for specific applications:
Dexamethasone: Similar anti-inflammatory and immunosuppressive properties but with a longer duration of action.
Betamethasone: Similar potency and duration of action but with different pharmacokinetic properties.
Hydrocortisone: Less potent and shorter duration of action, making it more suitable for conditions requiring short-term glucocorticoid therapy
These differences highlight the uniqueness of this compound and its suitability for specific therapeutic applications.
Properties
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-22(17,3)21(15)19(28)10-23(16,4)24(12,30)20(29)11-31-13(2)26/h5-6,8,12,15-16,18-19,21,28,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKAAMZBDSJFJ-LFDBJOOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023422 | |
Record name | Paramethasone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597-82-6 | |
Record name | Paramethasone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1597-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paramethasone acetate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paramethasone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14657 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paramethasone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paramethasone 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARAMETHASONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X50N88ZDP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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